molecular formula C6H16Cl2N2O B1452564 (Oxan-2-ylmethyl)hydrazine dihydrochloride CAS No. 1240527-93-8

(Oxan-2-ylmethyl)hydrazine dihydrochloride

Cat. No. B1452564
M. Wt: 203.11 g/mol
InChI Key: RQDDVRLFZABQLV-UHFFFAOYSA-N
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Patent
US08569353B2

Procedure details

A solution of the Compound (Ih) (10 g, 58 mmol), 2-(tetrahydropyranyl)methylbromide (10 mL, 81 mmol), potassium hydroxide (4.89 g, 87 mmol) and tetrabutyl-ammonium sulfate (1.97 g, 5.8 mmol) in toluene (200 mL) was heated under reflux for 9 hours. To the reaction mixture was added water (200 mL), and the aqueous layer was extracted with ethyl acetate (200 mL). The combined organic layers were dried over anhydrous MgSO4 and the solvent was evaporated under reduced pressure. The concentrated residue was purified by silica gel column chromatography (n-hexane/ethyl acetate) to give Compound (IIh) (9.30 g). The Compound (IIh) was dissolved in a mixed solvent of methanol (65 mL) and chloroform (30 mL), to the solution was added 4 mol/L HCl/1,4-dioxane (65 mL) at room temperature, and the reaction mixture was stirred at 50° C. for 1 hour. The solvent was evaporated under reduced pressure, to the concentrated residue was added ethyl acetate (100 mL), and the mixture was stirred for 1 hour at room temperature. The resulting precipitate was collected by filtration, washed with ethyl acetate (5 mL) twice, and dried under reduced pressure to give the title Compound (IIIh) (6.79 g, 70%) as a white solid.
[Compound]
Name
2-(tetrahydropyranyl)methylbromide
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[OH-].[K+].S([O-])([O-])(=O)=O.C([N+:12]([CH2:21][CH2:22][CH2:23][CH3:24])(CCCC)CCCC)CCC.C([N+:29](CCCC)(CCCC)CCCC)CCC.O.[ClH:43].[O:44]1CCO[CH2:46][CH2:45]1>C1(C)C=CC=CC=1.CO.C(Cl)(Cl)Cl>[ClH:43].[ClH:43].[O:44]1[CH2:45][CH2:46][CH2:24][CH2:23][CH:22]1[CH2:21][NH:12][NH2:29] |f:0.1,2.3.4,6.7,11.12.13|

Inputs

Step One
Name
2-(tetrahydropyranyl)methylbromide
Quantity
10 mL
Type
reactant
Smiles
Name
Quantity
4.89 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.97 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
65 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Step Four
Name
Quantity
65 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 9 hours
Duration
9 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrated residue was purified by silica gel column chromatography (n-hexane/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
to give Compound (IIh) (9.30 g)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, to the concentrated residue
ADDITION
Type
ADDITION
Details
was added ethyl acetate (100 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate (5 mL) twice
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.Cl.O1C(CCCC1)CNN
Measurements
Type Value Analysis
AMOUNT: MASS 6.79 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.